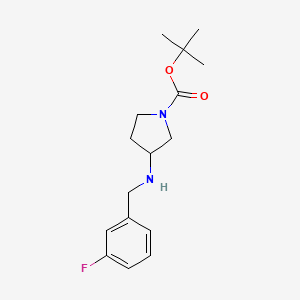
3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluoro-substituted benzylamino group attached to a pyrrolidine ring, which is further esterified with tert-butyl carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.
Introduction of the Fluoro-benzylamino Group: This step involves the nucleophilic substitution reaction where a fluoro-benzylamine is reacted with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the fluoro-substituted benzylamino group, potentially converting it to an amine.
Substitution: The fluoro group on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of benzylamine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro-benzylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-benzylamine: Shares the fluoro-benzylamino group but lacks the pyrrolidine ring and ester functionality.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Contains the pyrrolidine ring and ester group but lacks the fluoro-benzylamino group.
Uniqueness
3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of the fluoro-benzylamino group with the pyrrolidine ring and ester functionality. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
887578-67-8 |
|---|---|
Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-[(3-fluorophenyl)methylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-14(11-19)18-10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3 |
InChI Key |
KXNBOTFAXPBDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


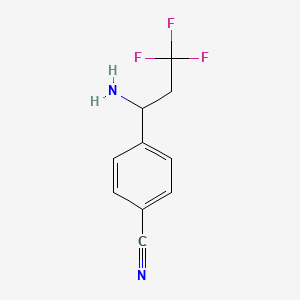
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
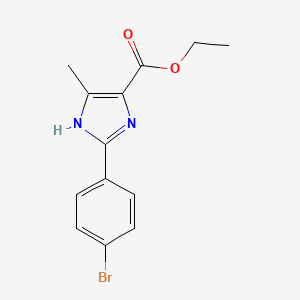
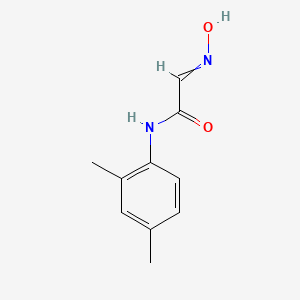
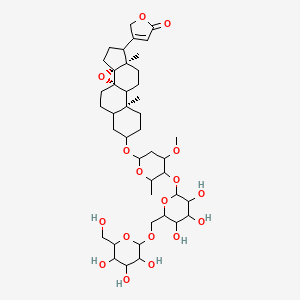
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)
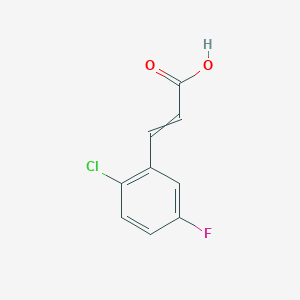
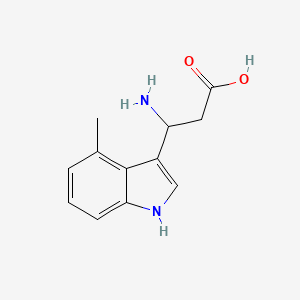
![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
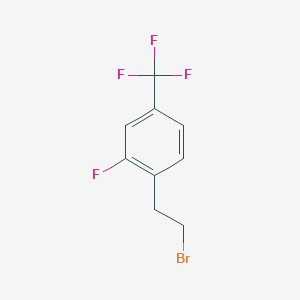
![N-Methyl-N-[6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B15147224.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)
![3-[5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15147233.png)
